Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate
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Overview
Description
Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is an organic compound with the molecular formula C17H13BrN2O2 and a molecular weight of 357.20 g/mol . This compound is notable for its unique structure, which includes a quinoline moiety substituted with a bromine atom and an amino group, as well as a benzoate ester group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate typically involves a multi-step process One common method starts with the bromination of quinoline to introduce the bromine atom at the 6-positionThe final step involves esterification of the benzoic acid derivative to form the methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving quinoline derivatives, which are known for their biological activity.
Medicine: Quinoline derivatives have potential therapeutic applications, including antimalarial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets within cells. The quinoline moiety is known to interact with DNA and enzymes, potentially disrupting cellular processes and leading to biological effects. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and have similar biological activities.
5-Amino-pyrazoles: These compounds are also used in organic synthesis and have medicinal applications.
Quinolinyl-pyrazoles: These derivatives combine quinoline and pyrazole moieties, offering unique properties and applications.
Uniqueness
Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amino group on the quinoline ring, along with the benzoate ester, makes it a versatile compound for various research applications.
Biological Activity
Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound exhibits its biological activity through several mechanisms:
- Interaction with Nucleic Acids : The quinoline moiety allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and other kinases.
- Antimicrobial Properties : Its structural features suggest potential antibacterial and antifungal activities, possibly through membrane disruption or inhibition of cell wall synthesis.
Anticancer Activity
Recent studies have shown that derivatives of quinoline compounds, including those similar to this compound, possess significant anticancer properties. For example, compounds with similar structural motifs have been reported to exhibit IC50 values ranging from 1.29 to 2.13 µM against human lung cancer (A549) and colorectal cancer (HCT116) cell lines .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
6BrCaQ | HCT116 | 8 | HDAC Inhibition |
5a | HCT116 | 10 | Apoptosis Induction |
This compound | TBD | TBD | TBD |
Antimicrobial Activity
This compound has shown promise in antimicrobial applications. Similar compounds have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related quinoline derivatives indicate effective antibacterial properties, with some compounds exhibiting MIC values as low as 6.25 mg/mL against resistant strains .
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of several quinoline derivatives on HCT116 cells. The results indicated that compounds with a similar structure to this compound significantly reduced cell viability, suggesting a potent anticancer effect through apoptosis induction .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against various clinical pathogens. The hexane fraction containing these compounds showed significant zones of inhibition against resistant strains, indicating their potential as novel antimicrobial agents .
Properties
Molecular Formula |
C17H13BrN2O2 |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
methyl 3-[(6-bromoquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-17(21)11-3-2-4-13(9-11)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20) |
InChI Key |
QSBRDBUXNFSBRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br |
Origin of Product |
United States |
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